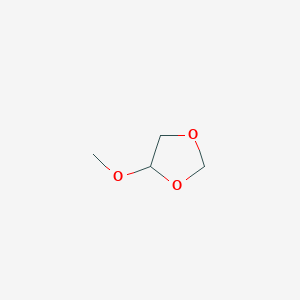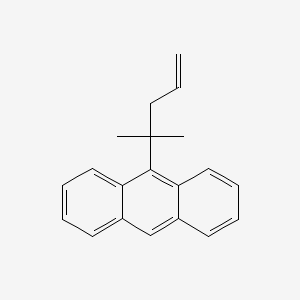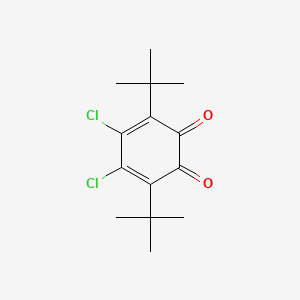
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is a compound known for its unique structural properties and reactivity It is a disubstituted cyclohexane derivative with two tert-butyl groups and two chlorine atoms attached to a cyclohexa-3,5-diene-1,2-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with chlorinating agents. One common method includes the use of chlorine gas or other chlorinating reagents under controlled conditions to achieve the desired substitution . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary and secondary amines or thiols are employed under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted cyclohexadiene derivatives.
Aplicaciones Científicas De Investigación
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione involves its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects. The compound’s reactivity is largely influenced by the presence of the tert-butyl and chlorine substituents, which affect its electronic properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxyanisole: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various organic compounds.
3,6-Di-tert-butylcarbazole: Utilized in the production of electroluminescent materials.
Uniqueness
3,6-Di-tert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other similar compounds. The presence of both tert-butyl and chlorine substituents makes it a versatile reagent in organic synthesis and a valuable compound in material science .
Propiedades
Número CAS |
106002-61-3 |
|---|---|
Fórmula molecular |
C14H18Cl2O2 |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-4,5-dichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H18Cl2O2/c1-13(2,3)7-9(15)10(16)8(14(4,5)6)12(18)11(7)17/h1-6H3 |
Clave InChI |
YVTHSEAGHVWWKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C(=O)C1=O)C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
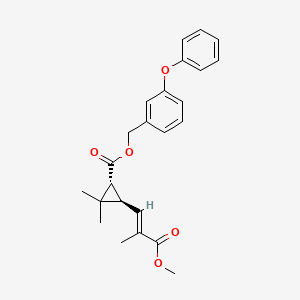
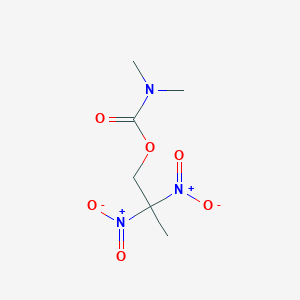
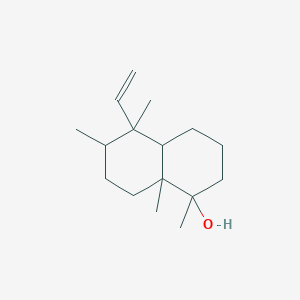

![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)

![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
